Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbonyl, and amino groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the coupling of the protected amino acid derivative with benzyl 4-methylpentanoate under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate has several applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Benzyl (2S)-2-(dibenzylamino)propanoate
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
Uniqueness
Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .
Eigenschaften
CAS-Nummer |
77511-09-2 |
---|---|
Molekularformel |
C31H36N2O5S |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C31H36N2O5S/c1-23(2)18-27(30(35)37-19-24-12-6-3-7-13-24)32-29(34)28(22-39-21-26-16-10-5-11-17-26)33-31(36)38-20-25-14-8-4-9-15-25/h3-17,23,27-28H,18-22H2,1-2H3,(H,32,34)(H,33,36) |
InChI-Schlüssel |
TVDIFRFROGQGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.